1-Pivaloyl-2,3,5-trimethylhydroquinone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-Pivaloyl-2,3,5-trimethylhydroquinone often involves the addition of organometallic reagents to aldehydes and ketones. For example, the addition of 1-bromomagnesium derivatives to acetophenone has been studied, providing insights into diastereoselective reactions and mechanistic pathways (Seebach et al., 1985). Furthermore, the alkylation of isoquinoline skeletons at the 1-position using lithiated compounds highlights the nucleophilic reactivity essential for synthesizing related structures (Seebach et al., 1983).

Molecular Structure Analysis

The molecular structure of related compounds, such as the radical anion of 2-pivaloyl-1,4-benzoquinone, reveals the importance of the steric and electronic environment around the pivaloyl group. Electron spin resonance (ESR) studies have provided insights into the nature of radical anions and the effect of counter-ions on their structure (Flint & Tabner, 1989).

Chemical Reactions and Properties

The reactivity of pivaloyl-related compounds under various conditions has been explored. For instance, the redox-neutral annulation of O-pivaloyl oximes with ketenes provides a method for synthesizing isoquinolinones, highlighting the role of the pivaloyl group in facilitating these reactions (Yang et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Studies

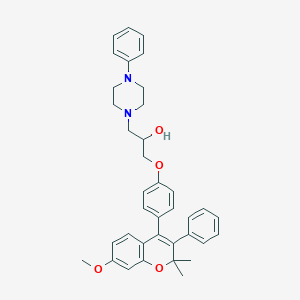

1-Pivaloyl-2,3,5-trimethylhydroquinone, a derivative of hydroquinone, plays a crucial role in various synthetic and chemical research studies. The compound has been utilized in creating derivatives of triphenylphloroglucinol, where its structural properties were explored through X-ray analysis and oxidation processes (Gaudig, Hünig, Peters, & Schnering, 2010). Additionally, its synthesis methods, including those involving 2,4,6-trimethylphenol and phenol methods, have been extensively reviewed, highlighting the advantages and challenges of each approach (Bai Yuan-shen, 2014).

Biocatalysis in Vitamin E Production

A notable application of 1-Pivaloyl-2,3,5-trimethylhydroquinone is in the synthesis of Vitamin E, where it serves as a key precursor. Research has focused on producing this compound through biocatalysis, employing enzyme modification and adaptive laboratory evolution to improve synthesis efficiency under mild conditions (Ji et al., 2023).

Catalysis and Organic Synthesis

In organic synthesis, the compound has been involved in redox-neutral annulations for the creation of isoquinolinones, showcasing its versatility in forming complex structures with potential pharmaceutical applications (Yang et al., 2018). Moreover, it has contributed to the development of novel approaches in the synthesis of substituted 3-aminoquinolines, indicating its broad utility in medicinal chemistry (Bujok, Kwast, Cmoch, & Wróbel, 2010).

Green Chemistry and Catalysis

Efforts to promote sustainable chemical processes have also seen the use of 1-Pivaloyl-2,3,5-trimethylhydroquinone. A study on the green synthesis of this compound using direct oxidation methods aimed to enhance yield while minimizing environmental impact, illustrating its importance in the development of eco-friendly production techniques (An Li-min, 2012).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Eigenschaften

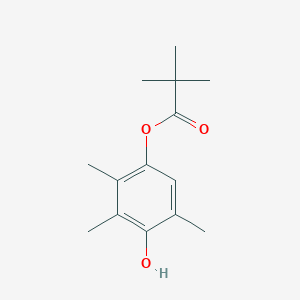

IUPAC Name |

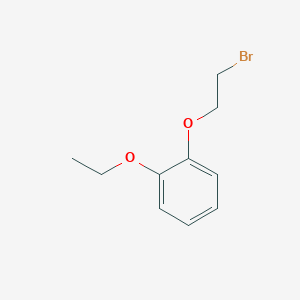

(4-hydroxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-8-7-11(9(2)10(3)12(8)15)17-13(16)14(4,5)6/h7,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMQDNRRAHRPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565622 | |

| Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pivaloyl-2,3,5-trimethylhydroquinone | |

CAS RN |

112109-69-0 | |

| Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.